molecular formula C13H23N3O8S B014866 Fructose-1-SNAP CAS No. 330688-79-4

Fructose-1-SNAP

Cat. No.: B014866
CAS No.: 330688-79-4
M. Wt: 381.4 g/mol
InChI Key: PZUYSUGHXUBVOG-JJKYCLHCSA-N
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Description

Fructose-1-S-nitroso-N-acetylpenicillamine (Fructose-1-SNAP) is a novel nitric oxide (NO) donor compound synthesized by conjugating fructose to the S-nitroso group of N-acetylpenicillamine. Developed by Hou et al. in 2001, this compound was designed to enhance targeted NO delivery, leveraging fructose's affinity for cancer cells overexpressing glucose transporters (GLUTs) . The synthesis strategy involves covalent linkage of the fructose moiety to the thiol group of N-acetylpenicillamine, followed by nitrosation to form the S-nitroso derivative. This modification aims to improve cellular uptake and site-specific NO release, which is critical for inducing apoptosis in cancer cells while minimizing off-target toxicity .

In vitro studies demonstrated that this compound exhibits potent cytotoxicity against DU-145 human prostate cancer cells. Compared to its predecessor, fructose-2-S-nitroso-N-acetylpenicillamine (fructose-2-SNAP), this compound showed comparable efficacy but distinct structural advantages, such as optimized steric positioning for receptor binding .

Preparation Methods

Enzymatic Preparation and Purification of FBP1 Substrates

Synthesis of Fructose-1,6-Bisphosphate Analogs

Fructose-1,6-bisphosphate (F1,6BP), the primary substrate of FBP1, is typically prepared through enzymatic synthesis or commercial procurement. For experimental validation, researchers often synthesize F1,6BP analogs using purified enzymes. For instance, β-fructosidase-mediated hydrolysis of sucrose yields D-fructose and D-glucose, which serve as precursors for F1,6BP synthesis . A standardized protocol involves dissolving 0.50 g of crystalline sucrose in 1 L of distilled water, followed by aliquoting and storage at -10°C to prevent degradation . This method ensures a stable substrate solution for subsequent enzymatic assays.

Extraction and Clarification of Biological Samples

Sample preparation for FBP1 activity assays requires careful extraction to isolate soluble sugars and eliminate interfering substances. For tissues rich in fats or proteins, hot water extraction above the fat’s melting point is recommended. After homogenization, samples are clarified using Carrez reagents (potassium hexacyanoferrate II and zinc sulfate), which precipitate proteins and lipids . For instance, fruit juices are filtered through Whatman No. 1 paper or treated with polyvinylpolypyrrolidone (PVPP) to adsorb phenolic compounds, yielding clear solutions suitable for spectrophotometric analysis .

Spectrophotometric Assays for FBP1 Activity

NADPH-Linked Enzymatic Detection

FBP1 activity is quantified by coupling its reaction to NADPH production via a series of auxiliary enzymes. In a typical assay, F1,6BP is hydrolyzed to fructose-6-phosphate, which is subsequently converted to glucose-6-phosphate and metabolized through the pentose phosphate pathway. The reduction of NADP+ to NADPH is monitored at 340 nm using a spectrophotometer . Reagent preparation involves dissolving NADP+, ATP, and hexokinase in distilled water, with aliquots stored at -10°C to maintain stability .

Table 1: Metabolite Concentrations in Y. lipolytica Strains During Gluconeogenesis

MetaboliteWild Type (mM)fbp1 Mutant (mM)
Glucose-6-P0.47 ± 0.100.43 ± 0.10
Fructose-6-P0.13 ± 0.030.11 ± 0.01
Fructose-1,6-P₂0.25 ± 0.030.34 ± 0.09
ATP0.53 ± 0.010.69 ± 0.08

Optimization of Reaction Conditions

Assay performance depends on pH, temperature, and cofactor availability. The optimal pH for FBP1 activity ranges from 7.4 to 7.8, with a reaction temperature of 25°C . Incubation with β-fructosidase (0.20 mL) for 5 minutes at 25–30°C ensures complete substrate hydrolysis before initiating the NADPH-linked reaction . Cuvette-based measurements require a final volume of 2.42–2.44 mL, with sample dilutions adjusted to maintain sugar concentrations between 0.04 and 0.8 g/L .

Chromatographic Profiling of FBP1 Substrates and Products

High-Performance Liquid Chromatography (HPLC)

HPLC separates and quantifies F1,6BP, fructose-6-phosphate, and glucose-6-phosphate in complex matrices. Samples extracted with methanol:chloroform:water (12:5:3 v/v/v) are injected into a reversed-phase column, with detection at 210 nm for phosphate esters . This method achieves baseline resolution of glycolytic intermediates, enabling precise quantification even in lipid-rich tissues.

Enzymatic Coupling with Colorimetric Detection

For high-throughput screening, enzymatic assays coupled with colorimetric detection offer a practical alternative. The Megazyme GOPOD kit quantifies glucose equivalents after starch hydrolysis, with absorbance measured at 510 nm . Similarly, the anthrone-sulfuric acid method detects total soluble sugars at 620 nm, though it lacks specificity for individual hexoses .

Metabolic Consequences of FBP1 Dysregulation

Hepatosteatosis and Hypoglycemia in Fbp1-Deficient Models

Murine studies reveal that hepatic Fbp1 ablation leads to fasting-induced hypoglycemia, hepatomegaly, and lipid accumulation . Disrupted gluconeogenesis elevates fructose-1,6-bisphosphate levels, activating mTORC1 and suppressing AMPK signaling . These metabolic shifts increase lipogenesis and reduce fatty acid oxidation, as evidenced by elevated SREBP1 target genes (e.g., FASN, ACLY) and suppressed CPT2 expression .

Role of FBP1 in Insulin Signaling

Independent of its catalytic activity, FBP1 modulates insulin sensitivity by scaffolding a protein complex containing Aldolase B and PP2A-C. This complex dephosphorylates AKT, preventing hyperactivation of insulin signaling pathways . Fbp1 knockout mice exhibit elevated AKT (Ser473) phosphorylation, driving uncontrolled glucose uptake and lipogenesis .

Standardization of Extraction Protocols Across Laboratories

Solvent Selection for Sugar Extraction

Comparative studies evaluate ethanol (80%), methanol (70%), and methanol:chloroform:water (MCW) for sugar recovery. MCW extraction at 80°C yields the highest fructose-6-phosphate concentrations (0.17 ± 0.04 mM), outperforming ethanol and methanol in removing interferents .

Table 2: Efficacy of Extraction Solvents in Sugar Recovery

Solvent SystemGlucose-6-P (mM)Fructose-6-P (mM)
80% Ethanol0.18 ± 0.020.04 ± 0.01
70% Methanol0.50 ± 0.100.12 ± 0.05
MCW (12:5:3)0.17 ± 0.040.04 ± 0.01

Enzymatic vs. Acid Hydrolysis for Starch Quantification

Starch content is determined by hydrolyzing residual pellets after sugar extraction. Enzymatic digestion with amyloglucosidase and α-amylase achieves 98% efficiency, whereas acid hydrolysis risks degrading labile sugars . The Megazyme GOPOD assay, utilizing glucose oxidase/peroxidase, provides a robust colorimetric readout correlated with starch content (r² = 0.96) .

Chemical Reactions Analysis

Types of Reactions: Fructose-1-SNAP undergoes various chemical reactions, including:

    Oxidation: The S-nitroso group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to release nitric oxide, which is a key signaling molecule in biological systems.

    Substitution: The S-nitroso group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as ascorbic acid or glutathione.

    Substitution: Nucleophiles like thiols or amines under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Nitric oxide and the corresponding reduced sugar.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Studies

Fructose-1-SNAP serves as a valuable tool in biochemical studies focusing on nitric oxide signaling pathways. It enhances the stability and bioavailability of NO compared to other donors, making it suitable for in vitro and in vivo experiments.

Key Applications:

  • Nitric Oxide Release: The compound releases NO upon reduction, which can be measured using various biochemical assays.
  • Glycolytic Pathway Modulation: It influences key metabolic pathways by targeting enzymes like FBPase, thus providing insights into metabolic regulation .

Cancer Research

This compound has shown promise in cancer research due to its cytotoxic effects on cancer cells. Studies indicate that it exhibits higher cytotoxicity against prostate cancer cells (DU-145) compared to traditional NO donors.

Case Studies:

  • Cytotoxicity Assessment: In vitro studies demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines through NO-mediated mechanisms .
  • Potential Therapeutic Applications: Its ability to selectively induce apoptosis in cancer cells positions this compound as a potential therapeutic agent for cancer treatment .

Metabolic Research

The compound's role in fructose metabolism has been investigated, particularly regarding its conversion to glucose in the small intestine. Research indicates that this compound can influence systemic fructose metabolism and glucose production.

Metabolic Pathways:

  • Fructose Conversion: Studies have shown that dietary fructose is rapidly converted into glucose and other metabolites in the small intestine, with implications for metabolic disorders .

Data Tables

Application AreaKey FindingsReferences
Biochemical StudiesEnhances NO release; modulates glycolysis
Cancer ResearchInduces apoptosis in DU-145 cells; higher cytotoxicity than SNAP
Metabolic ResearchInfluences fructose-to-glucose conversion; impacts systemic metabolism

Mechanism of Action

Fructose-1-SNAP exerts its effects primarily through the release of nitric oxide. The mechanism involves:

    Molecular Targets: Nitric oxide targets various enzymes and proteins, including guanylate cyclase.

    Pathways Involved: Activation of guanylate cyclase leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation and inhibition of platelet aggregation

Comparison with Similar Compounds

Fructose-1-SNAP belongs to a class of S-nitroso-N-acetylpenicillamine (SNAP) derivatives modified with sugar moieties to enhance tumor targeting. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous NO Donors

Compound Structural Feature Cytotoxicity (DU-145 Cells) NO Release Efficiency Target Specificity
This compound Fructose linked at C1 position of SNAP 26× higher than SNAP High (pH-dependent) GLUT5-overexpressing cells
Fructose-2-SNAP Fructose linked at C2 position of SNAP Similar to this compound Moderate Moderate GLUT5 affinity
Glucose-2-SNAP Glucose conjugated to SNAP at C2 position 5× higher than SNAP Low Broad glucose transporters
Unmodified SNAP No sugar conjugation Baseline (IC₅₀ = 250 μM) Rapid but non-specific Non-specific

Key Findings:

Structural Positioning Matters: this compound's C1-linked fructose moiety enhances binding to GLUT5 receptors compared to the C2-linked isomer (fructose-2-SNAP). This positional difference improves cellular internalization and NO release kinetics .

Cytotoxicity Superiority :
this compound demonstrated 26-fold greater cytotoxicity against DU-145 cells than unmodified SNAP and 5-fold higher activity than glucose-2-SNAP. This highlights the importance of fructose over glucose in targeting prostate cancer cells .

NO Release Dynamics: While unmodified SNAP releases NO rapidly in extracellular environments, this compound’s release is pH-dependent, favoring intracellular activation in acidic tumor microenvironments. This reduces systemic toxicity and enhances therapeutic precision .

Comparative Limitations: Glucose-2-SNAP, though effective, lacks the specificity of fructose-conjugated derivatives. Unmodified SNAP’s non-specific NO release also limits its clinical utility due to dose-dependent side effects .

Biological Activity

Fructose-1-SNAP (S-nitroso-N-acetylpenicillamine) is a novel compound that has garnered attention for its potential biological activities, particularly as a nitric oxide (NO) donor. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's effects on cellular processes and potential therapeutic applications.

Synthesis and Properties

This compound is synthesized through a reaction that combines fructose with S-nitroso compounds. The resulting compound exhibits properties typical of NO donors, releasing NO upon hydrolysis. The unique aspect of this compound is its fructose backbone, which may influence its uptake and metabolism in cells compared to traditional NO donors.

Biological Mechanisms

The biological activity of this compound primarily revolves around its role as an NO donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The following mechanisms have been identified:

  • Vasodilation : NO produced from this compound induces relaxation of vascular smooth muscle, leading to increased blood flow.
  • Cell Signaling : NO acts as a signaling molecule in various pathways, including those involved in apoptosis and cell proliferation.
  • Antioxidant Effects : By modulating oxidative stress, NO can exert protective effects on cells.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

StudyObjectiveKey Findings
Synthesis and Cytotoxicity Analysis To evaluate the cytotoxic effects of this compound on cancer cells.This compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for targeted cancer therapy.
Vasodilatory Effects To assess the vasodilatory response induced by this compound in vivo.Administration of this compound resulted in significant vasodilation in animal models, confirming its efficacy as an NO donor.
Mechanistic Insights To explore the signaling pathways activated by NO released from this compound.The study revealed activation of cyclic GMP (cGMP) pathways, which are crucial for mediating the effects of NO on vascular smooth muscle relaxation.

Discussion

The findings from various studies indicate that this compound holds promise as a therapeutic agent due to its ability to release nitric oxide effectively. Its unique structure allows it to be metabolized differently than conventional NO donors, potentially enhancing its bioavailability and efficacy.

Potential Applications

Given its biological activity, this compound could be explored for several applications:

  • Cardiovascular Health : Due to its vasodilatory properties, it may be beneficial in treating conditions such as hypertension or heart failure.
  • Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a candidate for targeted cancer therapies.
  • Neuroprotection : The role of NO in neurotransmission suggests potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Fructose-1-SNAP in vitro, and how should they be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm structural integrity, comparing spectral data with synthesized standards or literature values. Validate by testing purity via integration of proton signals .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify this compound. Validate using calibration curves with known concentrations and assess intra-day/inter-day precision (<5% RSD) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-validate with isotopic patterns and fragmentation profiles .

Q. How can researchers optimize experimental conditions for this compound stability in aqueous solutions?

Methodological Answer:

  • Design of Experiments (DOE) : Test variables (pH, temperature, ionic strength) using a factorial design. For example, vary pH (4–8) and temperature (4°C–37°C) to identify degradation thresholds .
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 280 nm over 24–72 hours. Fit data to first-order kinetics to calculate half-life (t1/2t_{1/2}) .
  • Control Variables : Include antioxidants (e.g., EDTA) or inert atmospheres (N2_2) to isolate oxidative degradation pathways .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Use stoichiometric control (e.g., 1:1 molar ratio of precursors) and monitor intermediates via TLC. Purify via column chromatography with gradient elution .
  • Scale-Up Challenges : Optimize solvent systems (e.g., DMF/water mixtures) to prevent aggregation. Validate scalability using microreactor trials .
  • Documentation : Follow IUPAC guidelines for reporting synthetic yields, side products, and purification steps to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be resolved systematically?

Methodological Answer:

  • Systematic Review : Conduct a PRISMA-guided review to identify studies with comparable assay conditions (e.g., substrate concentration, buffer composition). Assess heterogeneity via I2^2 statistics .
  • Meta-Analysis : Pool kinetic data (KmK_m, VmaxV_{max}) using random-effects models. Adjust for publication bias via funnel plots and Egger’s regression .
  • Replication Studies : Reproduce key experiments in triplicate under standardized protocols, documenting deviations (e.g., enzyme lot variability) .

Q. What advanced computational models predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to putative receptors (e.g., SNAP-25). Validate poses via molecular dynamics (MD) simulations (100 ns) and MM-GBSA binding energy calculations .
  • QSAR Modeling : Train models on analogs with known activity data. Prioritize descriptors (e.g., logP, polar surface area) using LASSO regression .
  • Network Pharmacology : Integrate docking results with STRING-db protein interaction networks to identify off-target effects .

Q. How can multi-omics approaches elucidate this compound’s metabolic impact in vivo?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HepG2) to identify differentially expressed genes (FDR <0.05). Validate via qPCR .
  • Metabolomics : Use LC-MS/MS to profile metabolites (e.g., TCA cycle intermediates). Normalize data to internal standards and apply PCA for pathway analysis .
  • Integration : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and metabolomic modules .

Q. Methodological Guidelines

  • Experimental Replication : Follow ’s protocols for detailing synthesis and characterization to enable independent verification .
  • Data Reporting : Adhere to ’s standards for including raw data, statistical tests, and visualizations (e.g., scatter plots with error bars) .
  • Ethical Compliance : For in vivo studies, define animal models and approval protocols per ’s participant selection criteria (adapted for preclinical research) .

Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYSUGHXUBVOG-JJKYCLHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438746
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330688-79-4
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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